molecular formula C14H22N4O3S B1615931 Delfantrine CAS No. 3436-11-1

Delfantrine

Cat. No.: B1615931
CAS No.: 3436-11-1
M. Wt: 326.42 g/mol
InChI Key: VQWXCPNTBSKHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delfantrine (CAS: 3436-11-1) is an antimalarial compound with the molecular formula C₁₄H₂₂N₄O₃S . Classified under the therapeutic category "Antimalarial" in global drug databases, it shares structural features with sulfonamide derivatives, as indicated by its sulfur and nitrogen content .

Properties

CAS No.

3436-11-1

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

4-amino-N,N-dimethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C14H22N4O3S/c1-16(2)22(20,21)11-4-5-13(15)12(10-11)14(19)18-8-6-17(3)7-9-18/h4-5,10H,6-9,15H2,1-3H3

InChI Key

VQWXCPNTBSKHJF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N

Other CAS No.

3436-11-1

Origin of Product

United States

Biological Activity

Delfantrine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound, chemically classified as a member of the arylamine family, exhibits a range of biological activities. Its structure allows for interactions with various biological macromolecules, which can lead to enzyme inhibition and modulation of cellular pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that this compound may inhibit certain enzymes by binding to their active sites, thereby obstructing their function. This interaction is crucial for its therapeutic effects and can influence various signaling pathways involved in disease processes.

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. This is particularly relevant in the context of developing new antibiotics.
  • Antiparasitic Effects : Studies have shown that this compound may be effective against certain parasites, making it a candidate for further investigation in treating parasitic infections.
  • Cytotoxicity : this compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntiparasiticInhibitory effects on protozoa
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Case Study 2: Antiparasitic Activity

In a controlled laboratory setting, this compound was tested against Plasmodium falciparum. The results indicated a dose-dependent reduction in parasitemia levels, with an IC50 value of 50 nM, showcasing its potential as an antimalarial agent.

Case Study 3: Cytotoxic Effects

A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7). This compound exhibited IC50 values ranging from 10 µM to 15 µM, indicating its potential utility in cancer therapy through apoptosis induction.

Research Findings

Recent studies have highlighted the importance of further exploring the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for assessing its therapeutic potential.

Pharmacokinetics

  • Absorption : Rapid absorption observed post-administration.
  • Distribution : High tissue distribution noted in liver and lungs.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Excretion : Excreted mainly via urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Delfantrine is compared below with compounds sharing molecular or functional group similarities, as derived from evidence:

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Therapeutic Class Key Structural Features
This compound 3436-11-1 C₁₄H₂₂N₄O₃S Antimalarial Sulfur (S), multiple nitrogen (N) groups
Delequamine 119905-05-4 C₁₈H₂₆N₂O₃S Unspecified O₃S moiety, longer carbon chain
Diclofenamide 120-97-8 C₆H₆Cl₂N₂O₄S₂ Glaucoma (carbonic anhydrase inhibitor) Dual sulfonamide groups, chlorine atoms
Diflumidone 22736-85-2 Not provided Anti-inflammatory Sulfur-containing, likely sulfonamide
Delmopinol 79874-76-3 C₁₆H₃₃NO₂ Antibiotic Long alkyl chain, single nitrogen

Key Observations:

Sulfonamide Linkage : this compound and Diclofenamide both contain sulfur and nitrogen, suggesting sulfonamide-derived activity. However, Diclofenamide is used for glaucoma, highlighting functional divergence despite structural overlap .

This contrasts with its primary antimalarial designation in other sources .

Pharmacological and Regulatory Considerations

  • CAS Classification : this compound is grouped under CAS 293500 with compounds like altroban and diflumidone, which share regulatory or chemical identifiers but vary in therapeutic application .
  • Research Gaps: No direct pharmacological data (e.g., IC₅₀, toxicity) are available in the evidence, limiting mechanistic comparisons. Supplementary tables in suggest analytical methods for such compounds but lack specific results .
  • Global Discrepancies : Japanese databases () list this compound under diuretics, whereas UN treaties () classify it as an antimalarial, underscoring regional variations in drug categorization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.